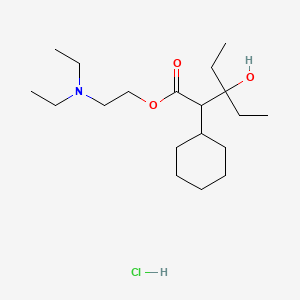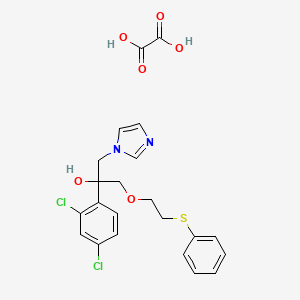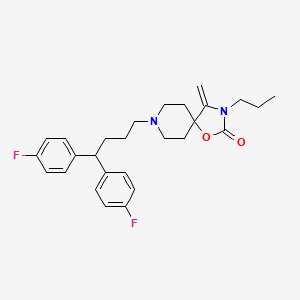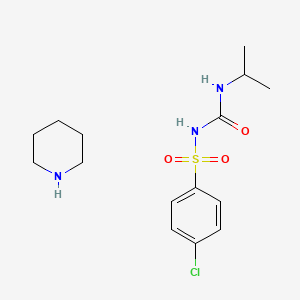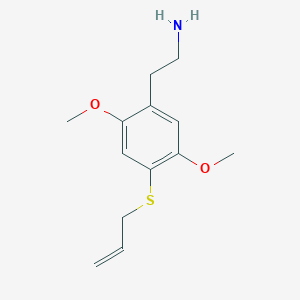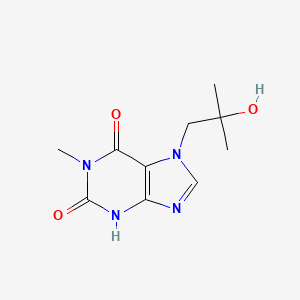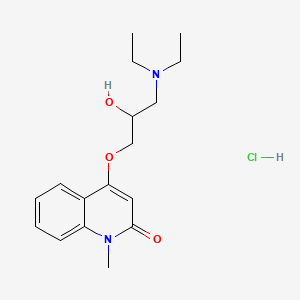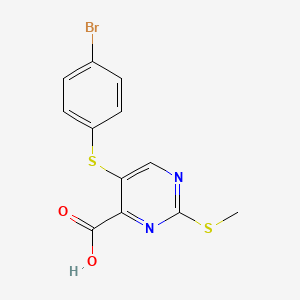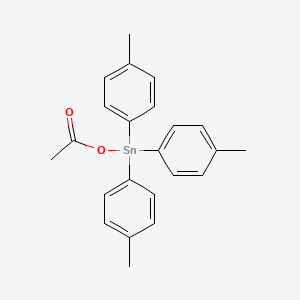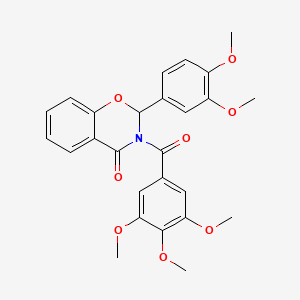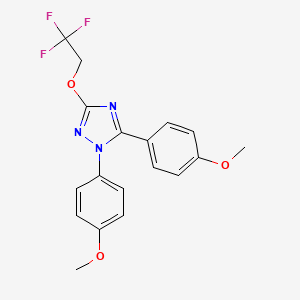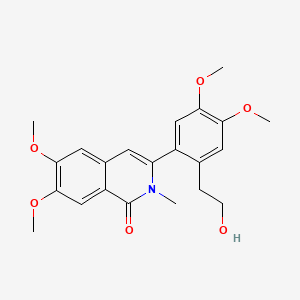
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- is a complex organic compound belonging to the isoquinolinone family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinolinone core.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the isoquinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the hydroxyethyl side chain.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another related compound with similar methoxy groups but different overall structure.
Uniqueness
1(2H)-Isoquinolinone, 6,7-dimethoxy-3-(2-(2-hydroxyethyl)-4,5-dimethoxyphenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
136540-25-5 |
|---|---|
分子式 |
C22H25NO6 |
分子量 |
399.4 g/mol |
IUPAC名 |
3-[2-(2-hydroxyethyl)-4,5-dimethoxyphenyl]-6,7-dimethoxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H25NO6/c1-23-17(15-11-20(28-4)18(26-2)9-13(15)6-7-24)8-14-10-19(27-3)21(29-5)12-16(14)22(23)25/h8-12,24H,6-7H2,1-5H3 |
InChIキー |
RLPARFCHPRIZTF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=CC(=C(C=C2C1=O)OC)OC)C3=CC(=C(C=C3CCO)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



